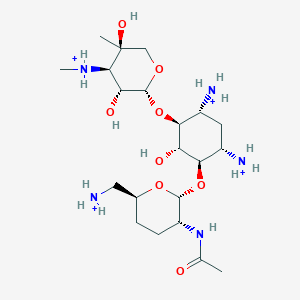
N(2')-acetylgentamycin C1a(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(2')-acetylgentamycin C1a(4+) is tetracation of N(2')-acetylgentamycin C1a. It is a conjugate acid of a N(2')-acetylgentamycin C1a.
Scientific Research Applications
High-Performance Liquid-Chromatographic Assay
N(2')-acetylgentamycin C1a has been utilized in the development of high-performance liquid-chromatographic assays for aminoglycoside antibiotics like gentamicin, amikacin, and tobramycin in serum. The antibiotic is extracted using a CM-Sephadex column and measured by reversed-phase, ion-pair chromatography. This technique is precise and correlates well with bioassay results, demonstrating its utility in clinical settings (Anhalt & Brown, 1978).
Structural Characterization in Drug Impurities
N(2')-acetylgentamycin C1a plays a role in the structural characterization of impurities in etimicin, a semi-synthetic aminoglycoside antibiotic. Techniques like HPLC-ELSD and ESI-MS(n) have been used to identify and characterize various impurities in etimicin intermediate P1, which is modified from gentamicin C1a. This research is crucial for ensuring the safety and efficacy of pharmaceutical products (Wang et al., 2014).
Kinetic Mechanisms in Antibiotic Action
Studies on the kinetic mechanisms of gentamicin acetyltransferase I have provided insights into the antibiotic-dependent shift from rapid to nonrapid equilibrium random mechanisms. These studies, which involve antibiotics like N(2')-acetylgentamycin C1a, help in understanding the detailed biochemical interactions and mechanisms of antibiotic resistance, aiding in the development of more effective treatments (Williams & Northrop, 1978).
Structural Origins of Antibiotic Action
Research on the structural origins of gentamicin antibiotic action, including N(2')-acetylgentamycin C1a, has provided valuable insights into how these antibiotics bind to the ribosomal A site and inhibit translocation. Such studies are crucial in understanding the mechanism of translational inhibition and miscoding, offering a structural rationale for the synthesis of novel aminoglycosides (Yoshizawa, Fourmy, & Puglisi, 1998).
Lower Ototoxicity in Antibiotics
Research involving N(2')-acetylgentamycin C1a has shown that it, along with apramycin, presents lower ototoxicity compared to other aminoglycoside antibiotics. This discovery is significant in the development of new antibacterials with reduced side effects, making them more suitable for clinical use (Ishikawa et al., 2019).
Antibiotic Resistance Studies
N(2')-acetylgentamycin C1a is also used in studies investigating antibiotic resistance, such as the characterization of the enzyme AAC(3)-Id in clinical isolates causing traveler's diarrhea. Understanding the mechanisms of resistance to gentamicin and related antibiotics is vital for developing strategies to combat antimicrobial resistance (Cabrera et al., 2009).
properties
Product Name |
N(2')-acetylgentamycin C1a(4+) |
|---|---|
Molecular Formula |
C21H45N5O8+4 |
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-3-[(2R,3R,6S)-3-acetamido-6-(azaniumylmethyl)oxan-2-yl]oxy-4,6-bis(azaniumyl)-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-methylazanium |
InChI |
InChI=1S/C21H41N5O8/c1-9(27)26-13-5-4-10(7-22)32-19(13)33-16-11(23)6-12(24)17(14(16)28)34-20-15(29)18(25-3)21(2,30)8-31-20/h10-20,25,28-30H,4-8,22-24H2,1-3H3,(H,26,27)/p+4/t10-,11-,12+,13+,14-,15+,16+,17-,18+,19+,20+,21-/m0/s1 |
InChI Key |
RLGSXXMFPPOROB-JOYMZIHVSA-R |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](O[C@@H]1O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
Canonical SMILES |
CC(=O)NC1CCC(OC1OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)[NH2+]C)O)[NH3+])[NH3+])C[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



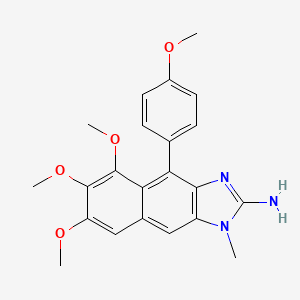
![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
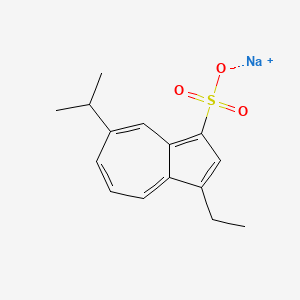

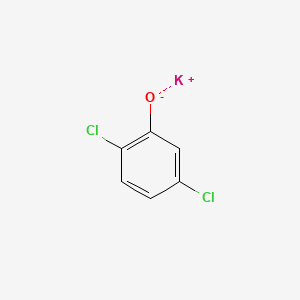


![1-ethenyl-6,7-dimethoxy-2-[(4-methoxyphenyl)methyl]-3-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B1264836.png)
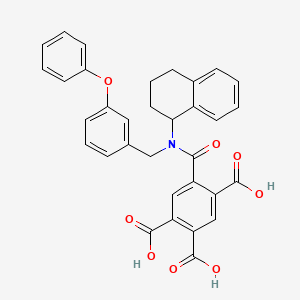
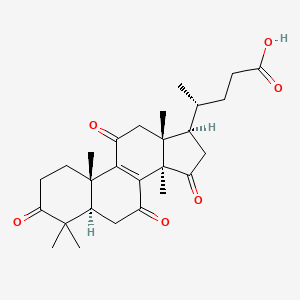
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
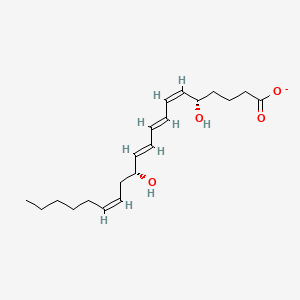
![N-phenylcarbamic acid [(2R,3R,4S,5S,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1264847.png)